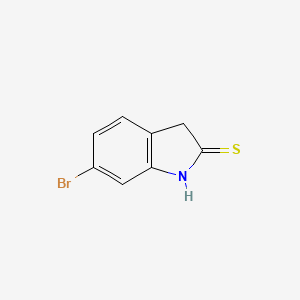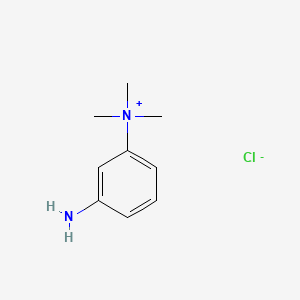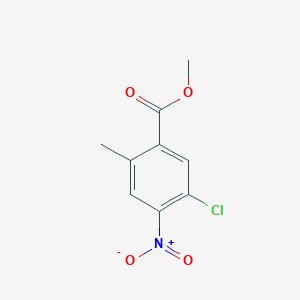
6-Bromindolin-2-thion
Übersicht
Beschreibung
6-Bromoindoline-2-thione is a chemical compound with the molecular formula C8H6BrNS. It is a derivative of indoline, where the indoline core is substituted with a bromine atom at the 6th position and a thione group at the 2nd position.
Wissenschaftliche Forschungsanwendungen
6-Bromoindoline-2-thione has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and as a precursor in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
It has been suggested that the compound may interact with certain proteins in bacterial cells .
Mode of Action
It is known that the compound is synthesized via alkylation reactions under phase transfer catalysis (PTC) conditions . The compound’s interaction with its targets and the resulting changes are currently under investigation.
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with essential biochemical pathways in bacteria .
Result of Action
6-Bromoindoline-2-thione has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The compound’s minimum inhibitory concentration (MIC) values indicate its potency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6-Bromoindoline-2-thione typically involves the reaction of indoline-2-thione with brominating agents. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dimethylformamide. The reaction is usually carried out at room temperature, and the product is purified through chromatographic techniques .
Industrial Production Methods: In an industrial setting, the production of 6-Bromoindoline-2-thione can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromoindoline-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Oxidation and Reduction Reactions: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper complexes are often employed.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted indoline derivatives.
Cyclization Reactions: Fused heterocyclic compounds such as thieno[2,3-b]indoles.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiols.
Vergleich Mit ähnlichen Verbindungen
6-Chloroindoline-2-thione: Similar structure but with a chlorine atom instead of bromine.
6-Fluoroindoline-2-thione: Similar structure but with a fluorine atom instead of bromine.
6-Iodoindoline-2-thione: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 6-Bromoindoline-2-thione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
6-bromo-1,3-dihydroindole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLLDWLADMIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)

![3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Thiophene](/img/structure/B1639947.png)

![Methyl 3-amino-4,7-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1639952.png)




![1,2-Benzenediamine, 4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-YL]-](/img/structure/B1639969.png)

